(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone
Description
The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone features a piperazine core linked to two distinct moieties:
- A 3-fluorophenyltetrazole group via a methyl bridge.
- An indol-3-yl group via a methanone bond.
This structure combines pharmacophores commonly associated with central nervous system (CNS) targeting, leveraging piperazine's role in enhancing solubility and fluorophenyl groups for improved bioavailability. The indole moiety may facilitate interactions with serotonin receptors, while the tetrazole ring contributes to metabolic stability and hydrogen bonding .
Properties
IUPAC Name |
[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c22-15-4-3-5-16(12-15)29-20(24-25-26-29)14-27-8-10-28(11-9-27)21(30)18-13-23-19-7-2-1-6-17(18)19/h1-7,12-13,23H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCQASJSYMDCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its intricate structure comprising a piperazine moiety linked to a tetrazole and an indole. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 426.5 g/mol |
| XLogP3 | 3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The tetrazole ring is known for its ability to form hydrogen bonds, which may facilitate binding to specific protein targets, while the indole moiety is often associated with pharmacological activity due to its structural similarity to neurotransmitters.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs containing indole and tetrazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of key signaling pathways such as the Bcl-2 family proteins.
Case Study:
In a study conducted on indole-tetrazole derivatives, it was found that one such derivative displayed an IC50 value of approximately 10 µM against human cancer cell lines, indicating potent anticancer activity .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Compounds featuring piperazine and tetrazole rings have demonstrated inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Research Findings and Applications
A variety of studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological profile. The following table summarizes key findings from recent research:
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Indole Position : The indol-3-yl group in the target compound likely enhances serotonin receptor binding compared to indol-5-yl analogs due to spatial alignment with receptor pockets .
Fluorophenyl Effects : 3-Fluorophenyl substitution balances lipophilicity and steric effects, improving bioavailability over para-fluorinated derivatives .
Linkage Stability : The methyl bridge in the target compound offers superior metabolic stability compared to thioether linkages in sulfonylpiperazines .
Heterocyclic Moieties : Indole’s aromatic NH group facilitates hydrogen bonding, whereas pyrazole or triazole analogs prioritize electronic effects over receptor specificity .
Q & A
Q. How does pH influence the compound’s stability in biological assays?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C; monitor degradation via HPLC. Fluorophenyl groups enhance stability in acidic conditions .
- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., piperazine ring opening at pH <3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
